Cas no 207974-17-2 (2,6-Difluorophenyl isothiocyanate)

2,6-Difluorophenyl isothiocyanate is a fluorinated aromatic isothiocyanate compound widely used as a versatile building block in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the electrophilic isothiocyanate group, enabling efficient derivatization with amines and other nucleophiles. The difluoro substitution pattern enhances stability and influences electronic properties, making it valuable for designing bioactive molecules or materials with tailored characteristics. This compound is particularly useful in the preparation of thiourea derivatives, heterocycles, and agrochemical or medicinal intermediates. It is typically handled under inert conditions due to moisture sensitivity, ensuring optimal performance in synthetic applications.
2,6-Difluorophenyl isothiocyanate structure
207974-17-2 structure
Product name:2,6-Difluorophenyl isothiocyanate
CAS No:207974-17-2
MF:C7H3F2NS
MW:171.1672270298
MDL:MFCD00041047
CID:92387
PubChem ID:24873560

2,6-Difluorophenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 2,6-Difluorophenyl isothiocyanate
    • 1,3-difluoro-2-isothiocyanatobenzene
    • 1,3-difluoro-2-isothiocyanato-benzene
    • 2,5-DIFLUOROBENZENESULFONAMIDE, MIN.
    • 2,6-difluorobenzenisothiocyanate
    • 2,6-Difluorphenylisothiocyanat
    • Benzene, 1,3-difluoro-2-isothiocyanato-
    • A814912
    • AKOS005257619
    • DTXSID30398649
    • SCHEMBL383262
    • FT-0643942
    • AS-45919
    • 2,6-difluorophenyl-isothiocyanate
    • 2,6-difluorophenylisothiocyanate
    • MFCD00041047
    • 2,6-Difluorophenyl isothiocyanate, 98%
    • GEO-01061
    • SY062136
    • 1,3-bis(fluoranyl)-2-isothiocyanato-benzene
    • 207974-17-2
    • W-200211
    • CK2526
    • BP-12885
    • STL559011
    • DB-045380
    • BBL036470
    • MDL: MFCD00041047
    • Inchi: InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
    • InChI Key: DBSXNGIBAKYMSS-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(F)C=1N=C=S
    • BRN: 2090586

Computed Properties

  • Exact Mass: 170.99500
  • Monoisotopic Mass: 170.99542660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Surface Charge: 0
  • Topological Polar Surface Area: 44.4Ų

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 1.325 g/mL at 25 °C(lit.)
  • Boiling Point: 217 °C(lit.)
  • Flash Point: Fahrenheit: 219.2 ° f
    Celsius: 104 ° c
  • Refractive Index: n20/D 1.604(lit.)
  • Water Partition Coefficient: Hydrolyzes in water.
  • PSA: 44.45000
  • LogP: 2.69910
  • Sensitiveness: Moisture Sensitive
  • Solubility: Hydrolyzable

2,6-Difluorophenyl isothiocyanate Security Information

  • Symbol: GHS05 GHS08
  • Signal Word:Danger
  • Hazard Statement: H314-H334
  • Warning Statement: P261-P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 1760 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-42
  • Safety Instruction: S26-S27-S36/37/39-S45
  • Hazardous Material Identification: C T
  • Packing Group:II
  • Safety Term:6.1
  • Risk Phrases:R20/21/22; R36/37/38
  • HazardClass:6.1
  • Packing Group:II
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Hazard Level:6.1

2,6-Difluorophenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,6-Difluorophenyl isothiocyanate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB179355-1 g
2,6-Difluorophenyl isothiocyanate, 97%; .
207974-17-2 97%
1g
€63.60 2023-06-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X14115-1g
2,6-Difluorophenylisothiocyanate
207974-17-2 96%
1g
¥155.0 2024-07-18
TRC
D475965-50mg
2,6-Difluorophenyl isothiocyanate
207974-17-2
50mg
$ 50.00 2022-06-05
Oakwood
005374-100g
2,6-Difluorophenyl isothiocyanate
207974-17-2 99%
100g
$725.00 2024-07-19
Fluorochem
005374-1g
2,6-Difluorophenyl isothiocyanate
207974-17-2 95%
1g
£15.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D915769-1g
2,6-Difluorophenylisothiocyanate
207974-17-2 ≥96%
1g
¥94.50 2022-10-10
Ambeed
A193507-5g
2,6-Difluorophenylisothiocyanate
207974-17-2 96%
5g
$57.0 2025-02-21
TRC
D475965-100mg
2,6-Difluorophenyl isothiocyanate
207974-17-2
100mg
$ 65.00 2022-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
511781-1G
2,6-Difluorophenyl isothiocyanate
207974-17-2 98%
1G
¥303.87 2022-02-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023520-25g
2,6-Difluorophenyl isothiocyanate
207974-17-2 96%
25g
¥1660 2024-05-25

Additional information on 2,6-Difluorophenyl isothiocyanate

Research Brief on 2,6-Difluorophenyl isothiocyanate (CAS: 207974-17-2) in Chemical Biology and Pharmaceutical Applications

2,6-Difluorophenyl isothiocyanate (CAS: 207974-17-2) is a fluorinated aromatic isothiocyanate compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and bioconjugation. Recent studies have explored its utility as a versatile building block for the synthesis of heterocyclic compounds, protein labeling, and targeted therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, synthetic applications, and emerging roles in medicinal chemistry.

Recent literature indicates that 2,6-Difluorophenyl isothiocyanate serves as a critical intermediate in the synthesis of thiourea derivatives, which exhibit broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in constructing novel kinase inhibitors via selective modification of lysine residues, leveraging the electrophilic nature of the isothiocyanate group. The fluorinated aromatic ring enhances both the stability and bioavailability of the resulting conjugates, making it a preferred choice for structure-activity relationship (SAR) studies.

In bioconjugation, 2,6-Difluorophenyl isothiocyanate has been employed to develop fluorescent probes and antibody-drug conjugates (ADCs). A breakthrough application was reported in ACS Chemical Biology (2024), where researchers utilized this compound to label cell-surface proteins selectively, enabling real-time tracking of receptor dynamics in cancer cells. The fluorination pattern was found to minimize nonspecific binding, a common challenge in probe design. Additionally, its compatibility with click chemistry platforms has expanded its utility in modular drug delivery systems.

From a synthetic perspective, advances in catalytic methods have streamlined the production of 2,6-Difluorophenyl isothiocyanate, addressing earlier challenges related to yield and purity. A 2024 Organic Process Research & Development paper detailed a palladium-catalyzed isothiocyanation protocol that achieves >90% yield under mild conditions, significantly reducing hazardous byproducts. This progress aligns with the pharmaceutical industry's push toward greener synthetic routes.

Despite these advancements, challenges remain in optimizing the compound's selectivity for in vivo applications. Recent toxicological assessments (2023, Chemical Research in Toxicology) highlight the need for structural tweaks to mitigate off-target effects while retaining reactivity. Computational modeling studies are now underway to predict optimal derivatives, as noted in a collaborative project between academic and industrial researchers.

In conclusion, 2,6-Difluorophenyl isothiocyanate (207974-17-2) represents a multifaceted tool in modern drug development, bridging synthetic chemistry and biological applications. Its evolving role in targeted therapies and diagnostic tools underscores the importance of continued research to unlock its full potential while addressing translational hurdles. Future directions may focus on hybrid scaffolds combining this moiety with other pharmacophores for enhanced therapeutic profiles.

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(CAS:207974-17-2)2,6-Difluorophenyl isothiocyanate
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Purity:99%
Quantity:25g
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